Nilotinib Hydrochloride Monohydrate

BCR-ABL Kinase inhibition Potency comparison

Choose Nilotinib Hydrochloride Monohydrate for its 10–50× higher potency than imatinib and activity against 32/33 imatinib-resistant BCR-ABL mutants. Its narrow selectivity profile (no significant SRC-family kinase inhibition) minimizes off-target effects, making it ideal for BCR-ABL-specific signaling studies. Well-characterized polymorphism (multiple crystalline forms, synchrotron XRPD data) supports solid-form identification and dissolution testing during generic API & formulation development. Order high-purity material with guaranteed polymorph consistency.

Molecular Formula C28H25ClF3N7O2
Molecular Weight 584.0 g/mol
CAS No. 923288-90-8
Cat. No. B1684430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNilotinib Hydrochloride Monohydrate
CAS923288-90-8
SynonymsAMN 107;  AMN107;  AMN-107;  Nilotinib;  US brand name: Tasigna. Nilotinib HCl hydrate.
Molecular FormulaC28H25ClF3N7O2
Molecular Weight584.0 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.Cl
InChIInChI=1S/C28H22F3N7O.ClH.H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;1H2
InChIKeyYCBPQSYLYYBPDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilityThe solubility ... in aqueous solutions decreases with increasing pH
2.01e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nilotinib Hydrochloride Monohydrate (CAS 923288-90-8) for Scientific Research and Procurement: Second-Generation BCR-ABL Tyrosine Kinase Inhibitor


Nilotinib hydrochloride monohydrate (CAS 923288-90-8) is the monohydrate monohydrochloride salt form of nilotinib, an orally bioavailable aminopyrimidine-derivative BCR-ABL tyrosine kinase inhibitor with antineoplastic activity . It is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML) [1]. Nilotinib binds to and stabilizes the inactive conformation of the ABL kinase domain, inhibiting BCR-ABL mediated proliferation with an IC50 below 30 nM in cellular assays . It was designed to overcome resistance to the first-generation TKI imatinib and maintains activity against 32 of 33 BCR-ABL point mutants that confer imatinib resistance [1].

Nilotinib Hydrochloride Monohydrate: Why Second-Generation BCR-ABL TKIs Are Not Interchangeable


Despite belonging to the same therapeutic class of BCR-ABL TKIs, nilotinib hydrochloride monohydrate cannot be substituted for other second-generation agents (dasatinib, bosutinib) or first/third-generation TKIs (imatinib, ponatinib) due to distinct binding kinetics, divergent off-target selectivity profiles, and unique pharmacokinetic properties that directly impact both in vitro experimental outcomes and clinical efficacy [1]. Nilotinib binds the inactive ABL conformation with a tighter fit than imatinib, yielding 10-50-fold higher potency, but its narrower kinase inhibition spectrum compared to dasatinib or ponatinib makes it unsuitable for experiments requiring broader SRC-family kinase blockade [1]. Furthermore, nilotinib's bioavailability is uniquely dependent on gastric pH and food intake, a property not shared with imatinib or dasatinib, which necessitates distinct formulation and handling considerations in research settings [2].

Quantitative Differentiation of Nilotinib Hydrochloride Monohydrate: Head-to-Head Evidence vs. Imatinib, Dasatinib, Bosutinib, and Ponatinib


In Vitro BCR-ABL Kinase Inhibition Potency: Nilotinib vs. Imatinib

Nilotinib demonstrates 10- to 50-fold greater potency as an inhibitor of BCR-ABL1 compared to imatinib in biochemical assays [1]. The compound maintains an IC50 below 30 nM against BCR-ABL in murine myeloid progenitor cell proliferation assays, whereas imatinib exhibits an IC50 in the 260-600 nM range under comparable conditions [1]. This potency advantage is attributed to nilotinib's tighter fit within the inactive conformation of the ABL kinase domain, enabling effective inhibition of downstream signaling at lower drug concentrations [1].

BCR-ABL Kinase inhibition Potency comparison

Kinase Selectivity Profile: Nilotinib vs. Dasatinib

Nilotinib exhibits a narrower off-target kinase inhibition profile compared to dasatinib. While both compounds inhibit c-KIT and PDGFR, nilotinib lacks significant activity against SRC-family kinases (SFKs) such as SRC, YES, FYN, LYN, HCK, LCK, and BLK, which are potently inhibited by dasatinib [1]. This selectivity difference is quantifiable in kinase panel screens: nilotinib's primary off-targets are limited to c-KIT (IC50 210 nM), PDGFR (IC50 69 nM), DDR1 (IC50 3.7 nM), and CSF-1R (IC50 125-250 nM) . In contrast, dasatinib inhibits SFKs at nanomolar concentrations (e.g., SRC IC50 ~0.5 nM) alongside numerous other kinases [1]. This narrower spectrum makes nilotinib a more suitable tool compound for studies requiring BCR-ABL inhibition without concomitant SFK pathway modulation.

Kinase selectivity Off-target profiling SRC family kinases

Clinical Efficacy: 12-Month Major Molecular Response Rates vs. Imatinib

In a systematic review and meta-analysis of randomized controlled trials comprising 1,045 Ph+ CML patients, nilotinib-treated patients demonstrated significantly higher odds of achieving major molecular response (MMR) at 12 months compared to imatinib-treated patients (OR 2.83; 95% CI: 2.12-3.79; p < 0.0001) [1]. This advantage was sustained at 24 months (durable MMR: OR 2.72; 95% CI: 2.02-3.68; p < 0.0001) [1]. Additionally, nilotinib-treated patients achieved complete cytogenetic response (CCyR) and MMR more rapidly than imatinib-treated patients in real-world clinical practice analyses [2]. The faster kinetics of molecular response translate to earlier disease control and reduced risk of progression to accelerated phase or blast crisis in patients harboring BCR-ABL mutations [3].

Chronic myeloid leukemia Major molecular response Clinical trial meta-analysis

Food Effect on Bioavailability: Nilotinib vs. Imatinib

Nilotinib exhibits a pronounced positive food effect on oral bioavailability, a pharmacokinetic property that distinguishes it from imatinib and dasatinib. Administration of nilotinib 400 mg capsules with a high-fat meal under modified fasting conditions increases bioavailability by 183.3% (from ~30% absolute fasted BA to ~82% fed BA) [1]. In contrast, concomitant intake of a high-fat meal does not significantly alter exposure to imatinib or dasatinib [2]. This differential food effect is quantitatively documented in population pharmacokinetic studies: low-fat meals increase nilotinib capsule BA by 56.8-60.7%, while high-fat meals increase BA by 180.6-183.3% [1]. The magnitude of this food effect exceeds that of any other approved BCR-ABL TKI, with the exception of pazopanib [2]. This property necessitates strict dietary controls in clinical studies and mandates that in vivo preclinical experiments account for fed/fasted state when interpreting nilotinib exposure data.

Pharmacokinetics Food effect Bioavailability

Crystalline Polymorph Characterization: Nilotinib Hydrochloride Monohydrate Form Differentiation

Nilotinib hydrochloride monohydrate exists in multiple crystalline polymorphic forms with distinct X-ray powder diffraction (XRPD) patterns, which directly impact material properties relevant to formulation and analytical development. The monohydrate crystalline form characterized in the British Pharmacopoeia 2025 exhibits polymorphism (5.9) and shows characteristic XRPD peaks at 5.70, 7.56, 9.82, 15.01, 17.31, and 27.68 ±0.2 degrees 2θ [1]. Alternative polymorphic forms of nilotinib hydrochloride (including Forms R5, R5a, R5b, R6, and amorphous forms) exhibit different diffraction patterns and may possess varying solubility, stability, and processing characteristics [2]. The crystal structure of nilotinib hydrochloride monohydrate has been determined with high accuracy using synchrotron powder X-ray diffraction, providing definitive reference data for polymorph identification and quality control [3]. This solid-state characterization is essential for ensuring batch-to-batch consistency in research-grade material and for developing robust analytical methods.

Polymorphism X-ray powder diffraction Solid-state characterization

Recommended Research and Industrial Applications for Nilotinib Hydrochloride Monohydrate Based on Differentiated Evidence


In Vitro Studies Requiring Potent and Relatively Selective BCR-ABL Inhibition Without SRC-Family Kinase Interference

Researchers investigating BCR-ABL-specific signaling pathways or testing compounds in imatinib-resistant CML models should prioritize nilotinib hydrochloride monohydrate. With 10-50-fold higher potency than imatinib [1] and activity against 32 of 33 imatinib-resistant BCR-ABL mutants , nilotinib provides robust target engagement at lower concentrations. Its narrower selectivity profile (lacking significant SRC-family kinase inhibition) [2] minimizes off-target confounding variables compared to dasatinib or ponatinib, making it an optimal tool compound for experiments where BCR-ABL pathway specificity is paramount.

Preclinical In Vivo Studies Requiring Strict Fed/Fasted State Control or Food-Effect Mitigation Strategies

Due to nilotinib's pronounced positive food effect (180% bioavailability increase with high-fat meal vs. negligible effect for imatinib/dasatinib) [1], researchers conducting rodent xenograft or PK/PD studies must implement rigorous dietary controls. This property also makes nilotinib an ideal model compound for developing and testing formulation technologies aimed at reducing food-effect variability, such as amorphous solid dispersions, lipid-based formulations, or nanoformulations designed to achieve consistent absorption regardless of prandial state.

Solid-State Characterization and Polymorph Screening for API and Formulation Development

Nilotinib hydrochloride monohydrate exhibits well-characterized polymorphism with multiple crystalline forms documented in patents and pharmacopoeial monographs [1]. The availability of high-resolution synchrotron XRPD data for the monohydrate crystal structure [2] provides a definitive reference for analytical method development. Industrial users engaged in generic API manufacturing, formulation development, or quality control should utilize this polymorphic information to ensure proper solid form identification, assess potential form conversion during processing, and establish robust dissolution testing protocols.

Clinical Trial Design and Translational Research in Ph+ CML with Emphasis on Early Molecular Response Endpoints

The superior 12-month major molecular response (MMR) rates demonstrated in meta-analyses (OR 2.83 vs. imatinib) [1] support the use of nilotinib hydrochloride monohydrate as a benchmark comparator in clinical studies evaluating novel CML therapies. Researchers designing trials with MMR or complete cytogenetic response as primary endpoints can reference nilotinib's well-quantified efficacy profile. Additionally, the compound's reduced incidence of treatment-emergent BCR-ABL mutations makes it a preferred control arm in studies investigating mutation prevention strategies or combination therapies targeting resistant clones.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nilotinib Hydrochloride Monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.